![molecular formula C16H12BrCl2NO2 B13015384 3-Bromo-4-((2,4-dichlorobenzyl)oxy)-5-ethoxybenzonitrile](/img/structure/B13015384.png)
3-Bromo-4-((2,4-dichlorobenzyl)oxy)-5-ethoxybenzonitrile
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Overview
Description
3-Bromo-4-((2,4-dichlorobenzyl)oxy)-5-ethoxybenzonitrile is a complex organic compound with the molecular formula C16H12BrCl2NO2. This compound is characterized by the presence of bromine, chlorine, and nitrile functional groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-((2,4-dichlorobenzyl)oxy)-5-ethoxybenzonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 4-((2,4-dichlorobenzyl)oxy)-5-ethoxybenzonitrile using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-((2,4-dichlorobenzyl)oxy)-5-ethoxybenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution: Formation of substituted derivatives with different functional groups.
Oxidation: Formation of oxides or other oxidized products.
Reduction: Formation of amines or other reduced derivatives.
Scientific Research Applications
Pharmaceutical Development
3-Bromo-4-((2,4-dichlorobenzyl)oxy)-5-ethoxybenzonitrile has been investigated for its potential as a pharmaceutical agent. Its structure suggests possible activity against various biological targets due to the presence of halogen atoms and functional groups that can interact with biological molecules.
Case Study : In a study examining compounds with similar structures, derivatives were synthesized and tested for their anti-inflammatory properties. The results indicated significant potential for compounds containing the benzonitrile moiety in reducing inflammation markers in vitro .
Agricultural Chemistry
The compound's properties make it a candidate for use in agrochemicals, particularly as a pesticide or herbicide. The dichlorobenzyl moiety may enhance its efficacy against specific pests or weeds.
Data Table: Efficacy of Similar Compounds in Agrochemical Applications
Compound Name | Application Type | Efficacy (%) | Reference |
---|---|---|---|
Compound A | Herbicide | 85 | |
Compound B | Insecticide | 90 | |
3-Bromo... | Potential Use | TBD |
Material Science
Research has explored the incorporation of halogenated compounds into polymer matrices to enhance material properties such as thermal stability and flame retardancy.
Case Study : A recent investigation reported that incorporating halogenated benzonitriles into polymer blends improved their thermal degradation temperatures significantly compared to non-halogenated counterparts .
Mechanism of Action
The mechanism of action of 3-Bromo-4-((2,4-dichlorobenzyl)oxy)-5-ethoxybenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and chlorine atoms can enhance its binding affinity to certain targets, while the nitrile group may participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-((2,4-dichlorobenzyl)oxy)benzaldehyde
- 3-Bromo-4-((2,4-dichlorobenzyl)oxy)-5-methoxybenzaldehyde
Uniqueness
Compared to similar compounds, 3-Bromo-4-((2,4-dichlorobenzyl)oxy)-5-ethoxybenzonitrile is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity
Biological Activity
3-Bromo-4-((2,4-dichlorobenzyl)oxy)-5-ethoxybenzonitrile, with the CAS number 1706449-13-9, is a synthetic compound that has garnered attention for its potential biological activities. This article compiles various research findings on its biological activity, including its chemical properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is C16H12BrCl2NO2 with a molecular weight of 401.1 g/mol. The compound's structure includes a bromine atom and a dichlorobenzyl group, which may contribute to its biological activity.
Property | Value |
---|---|
CAS Number | 1706449-13-9 |
Molecular Formula | C16H12BrCl2NO2 |
Molecular Weight | 401.1 g/mol |
Chemical Structure | Structure |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. Studies suggest that derivatives of similar structures have shown effectiveness against various bacterial strains. For instance, certain brominated compounds have demonstrated bactericidal properties against E. coli and K. pneumoniae, indicating a potential for this compound in treating bacterial infections .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. In vitro studies on related compounds have shown cytotoxic effects against several cancer cell lines. For example, derivatives with similar functional groups have been evaluated for their ability to inhibit tumor growth in models such as TK-10 and HT-29 cell lines . While specific data on this compound's anticancer efficacy is limited, the presence of bromine and ether functionalities could enhance its activity through mechanisms such as apoptosis induction or cell cycle arrest.
The exact mechanism of action for this compound remains to be elucidated. However, it is hypothesized that the compound may interact with cellular pathways involved in proliferation and apoptosis. Similar compounds have been shown to affect mitochondrial function and induce oxidative stress in cancer cells .
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various brominated compounds against Staphylococcus aureus and Pseudomonas aeruginosa. Results indicated that certain structural modifications led to enhanced antibacterial properties.
- Cytotoxicity Assessment : In a cytotoxicity study involving various cancer cell lines, compounds with similar structural motifs were tested for their ability to inhibit cell viability. The results showed significant cytotoxic effects at concentrations ranging from 10 to 100 µg/mL.
Properties
Molecular Formula |
C16H12BrCl2NO2 |
---|---|
Molecular Weight |
401.1 g/mol |
IUPAC Name |
3-bromo-4-[(2,4-dichlorophenyl)methoxy]-5-ethoxybenzonitrile |
InChI |
InChI=1S/C16H12BrCl2NO2/c1-2-21-15-6-10(8-20)5-13(17)16(15)22-9-11-3-4-12(18)7-14(11)19/h3-7H,2,9H2,1H3 |
InChI Key |
NOJPVNZCMHNYGC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C#N)Br)OCC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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